molecular formula C19H28N2O2 B127566 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate CAS No. 156693-25-3

1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate

Cat. No. B127566
M. Wt: 316.4 g/mol
InChI Key: KFWGKECULQNZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate, also known as CTDP-31, is a novel compound that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of benzazepines and has shown promising results in various scientific studies. In

Mechanism Of Action

1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a high affinity for certain receptors such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate also modulates the activity of certain ion channels and has been shown to have an effect on the release of cytokines.

Biochemical And Physiological Effects

1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has also been shown to have an effect on the immune system, modulating the release of cytokines and reducing inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate is its high potency and selectivity for certain receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate is a relatively new compound and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.

Future Directions

There are several future directions for the study of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate. One area of research could focus on the development of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate derivatives with improved pharmacological properties. Another area of research could focus on the use of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate involves the reaction of 1,2,3,4-tetrahydroisoquinoline with hexyl isocyanate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate. The synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

properties

CAS RN

156693-25-3

Product Name

1,5-Methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate

InChI

InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22)

InChI Key

KFWGKECULQNZER-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C

Canonical SMILES

CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C

synonyms

1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
MMTBHC

Origin of Product

United States

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